REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][O:9][CH:10](O)[CH3:11])([CH3:4])([CH3:3])[CH3:2].[CH2:15]([OH:27])[CH2:16][O:17][CH2:18][CH2:19][O:20]CCOCCO.CC([Si](Cl)(C)C)(C)C.N1C=CN=C1>CN(C=O)C>[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:27][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
Compound 28a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCOC(C)O)(C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCO)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCOCCOCCOCCO)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.79 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |